"Thiazol-2-ylmethanol hydrochloride" molecular weight
"Thiazol-2-ylmethanol hydrochloride" molecular weight
Executive Summary
Thiazol-2-ylmethanol hydrochloride (CAS: 23784-95-4 ) serves as a critical heterocyclic building block in modern medicinal chemistry.[1] Its utility stems from the thiazole ring's ability to act as a bioisostere for pyridine and thiazolidine moieties, offering improved metabolic stability and distinct hydrogen-bonding vectors.[1]
This technical guide moves beyond basic catalog data. It provides a rigorous analysis of the compound’s molecular weight stoichiometry for precise formulation, details a self-validating synthetic protocol for lab-scale preparation, and outlines its strategic deployment in Fragment-Based Drug Discovery (FBDD).[1]
Part 1: Physicochemical Identity & Molecular Weight Analysis
In drug development, "Molecular Weight" is not a static number; it is a dynamic variable that dictates stoichiometry in synthesis and molarity in biological assays.[1] A common error in early-stage discovery is the failure to account for the salt fraction (counter-ion) during gravimetric preparation, leading to potency shifts in IC50 assays.[1]
Stoichiometric Precision
The commercially available form is typically the monohydrochloride salt.[1] You must apply a Salt Correction Factor (SCF) when calculating molar equivalents for reactions or biological dosing.[1]
| Parameter | Free Base (Parent) | Hydrochloride Salt (Target) |
| IUPAC Name | Thiazol-2-ylmethanol | Thiazol-2-ylmethanol hydrochloride |
| CAS Number | 14542-12-2 | 23784-95-4 |
| Formula | C₄H₅NOS | C₄H₅NOS[1][2][3][4][5][6][7] · HCl |
| Exact Mass | 115.009 g/mol | 151.53 g/mol |
| Molar Weight (Average) | 115.15 g/mol | 151.61 g/mol |
| Appearance | Viscous yellow oil / Low-melting solid | White to off-white hygroscopic solid |
| Solubility | DMSO, Methanol, DCM | Water (>50 mg/mL), DMSO, Methanol |
Critical Application Note: When converting a protocol from the free base to the hydrochloride salt, multiply the required mass by the SCF of 1.316 (
).[1] Failure to do so results in a 24% under-dosing error .[1]
Stability Profile
The hydrochloride salt is preferred over the free base due to enhanced oxidative stability.[1] The free base, containing a primary alcohol alpha to a heteroaromatic ring, is susceptible to air oxidation to the aldehyde (Thiazole-2-carboxaldehyde) upon prolonged storage.[1] The protonation of the thiazole nitrogen in the HCl salt reduces the electron density of the ring, mitigating oxidative degradation.[1]
Part 2: Synthetic Pathways & Mechanism
While commercially available, in-house synthesis is often required to introduce isotopic labels (e.g., ¹³C or deuterium) or to access fresh material free of hydration artifacts.[1]
The most robust route involves the selective reduction of Ethyl thiazole-2-carboxylate .[1] This method is superior to the Hantzsch synthesis for this specific alcohol because it avoids the handling of unstable alpha-halo ketones.[1]
Reaction Logic & Causality
-
Reagent: Sodium Borohydride (NaBH₄) in Methanol.[1]
-
Why this choice? LiAlH₄ is too aggressive and can ring-open the thiazole or reduce the sulfur bond.[1] NaBH₄ provides chemoselective reduction of the ester to the alcohol without touching the heteroaromatic core.[1]
Visualized Synthesis Workflow
Figure 1: Step-wise synthetic logic for the conversion of the ester precursor to the stable hydrochloride salt.
Validated Protocol (Step-by-Step)
-
Setup: Charge a flame-dried round-bottom flask with Ethyl thiazole-2-carboxylate (1.0 eq) and anhydrous Methanol (10 vol). Cool to 0°C under Nitrogen.
-
Reduction: Add NaBH₄ (2.0 eq) portion-wise over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with Dichloromethane (DCM).[1] Dry organics over Na₂SO₄ and concentrate.
-
Salt Formation: Dissolve the resulting oil (Free Base) in minimal Diethyl Ether. Add 4M HCl in Dioxane (1.1 eq) dropwise.[1]
-
Observation: A white precipitate forms immediately.[1]
-
-
Isolation: Filter the solid under Argon (hygroscopic!) and wash with cold ether.
Part 3: Analytical Validation & Quality Control
Trustworthiness in data relies on rigorous characterization.[1] For Thiazol-2-ylmethanol HCl, the ¹H-NMR spectrum is distinct.[1]
NMR Interpretation (DMSO-d₆)
-
δ 4.85 ppm (s, 2H): The methylene protons (-CH ₂-OH).[1] This singlet is the diagnostic peak.[1] If it appears as a doublet, proton exchange is slow (sample is very dry).[1]
-
δ 7.60 ppm (d, 1H) & δ 7.75 ppm (d, 1H): Thiazole ring protons (C4-H and C5-H).[1]
-
δ 5.5 - 6.0 ppm (br s, 1H): Hydroxyl proton (-OH ).[1] Often invisible in D₂O exchange.
Impurity Flags
-
Peak at δ 10.0 ppm: Indicates oxidation to the aldehyde (degradation).[1]
-
Peak at δ 1.2 & 4.1 ppm: Residual Ethyl acetate or Ethanol (solvation).[1]
Part 4: Applications in Drug Discovery
Thiazol-2-ylmethanol is not just a solvent or reagent; it is a Fragment-Based Drug Discovery (FBDD) scaffold.[1]
The "Thiazole Advantage"
In kinase inhibitors (e.g., Dasatinib), the thiazole ring forms critical hydrogen bonds with the ATP-binding pocket (hinge region).[1] The C2-hydroxymethyl group provides a "growth vector"—a handle that chemists can extend to reach solvent-exposed regions of the protein, improving solubility without significantly increasing lipophilicity (LogP).[1]
Strategic Design Logic
Figure 2: Divergent synthesis strategies using Thiazol-2-ylmethanol as a core scaffold for library generation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2795213, 1,3-Thiazol-2-ylmethanol.[1] Retrieved from [Link][1]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[1] 5th Ed.[1] Wiley-Blackwell.[1] (Foundational text on Thiazole reactivity and reduction mechanisms).
-
Ertl, P., et al. (2006). Heteroaromatic Rings in Drug Discovery.[1] Journal of Medicinal Chemistry.[1] (Context on Thiazole bioisosterism).
Sources
- 1. 1,3-Thiazol-2-ylmethanol | C4H5NOS | CID 2795213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. cn.chemcd.com [cn.chemcd.com]
- 6. bepls.com [bepls.com]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
